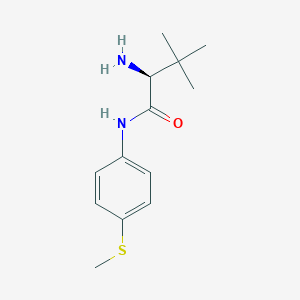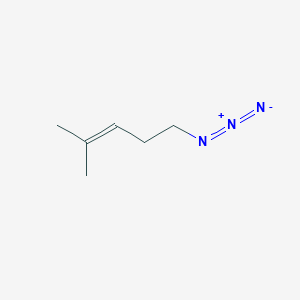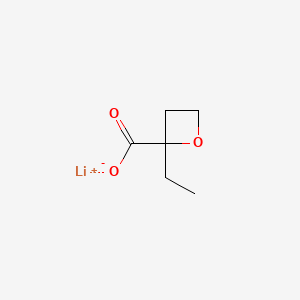![molecular formula C7H5ClN2OS B15361314 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a chloro group, a methyl group, and a carbaldehyde functional group attached to an imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-methylimidazo[2,1-b]thiazole with chloroacetic acid under specific conditions to introduce the chloro group at the 6-position. Subsequent steps may include oxidation reactions to introduce the carbaldehyde group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-amine or 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in pharmaceuticals. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid
6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide
6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid
Uniqueness: 6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts different chemical reactivity compared to its analogs
Properties
Molecular Formula |
C7H5ClN2OS |
|---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
6-chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5ClN2OS/c1-4-2-10-5(3-11)6(8)9-7(10)12-4/h2-3H,1H3 |
InChI Key |
CFYCBRXFKYRXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)

![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)


![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)

